1-Hexanesulfonamide 1-Hexanesulfonamide
Brand Name: Vulcanchem
CAS No.: 3144-11-4
VCID: VC3858980
InChI: InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
SMILES: CCCCCCS(=O)(=O)N
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol

1-Hexanesulfonamide

CAS No.: 3144-11-4

Cat. No.: VC3858980

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanesulfonamide - 3144-11-4

Specification

CAS No. 3144-11-4
Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
IUPAC Name hexane-1-sulfonamide
Standard InChI InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9)
Standard InChI Key RMSHYQAVCSUECE-UHFFFAOYSA-N
SMILES CCCCCCS(=O)(=O)N
Canonical SMILES CCCCCCS(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 1-hexanesulfonamide is 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-(2-hydroxyethyl)-N-methylhexane-1-sulfonamide . Its molecular formula is C₉H₈F₁₃NO₃S, reflecting the extensive fluorination of the hexyl chain and the presence of a sulfonamide functional group . The compound’s structure features a perfluorinated carbon backbone (C₆F₁₃) linked to a sulfonamide moiety modified with a 2-hydroxyethyl-methylamine group .

Synthesis and Manufacturing Pathways

Enantioselective Reduction Methods

A landmark patent (US5470973A) describes the synthesis of sulfonamide intermediates via enantioselective reduction using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™] . This method achieves high enantiomeric excess (≥94% ee) at mild temperatures (30°C), offering cost and efficiency advantages over stoichiometric approaches . The reaction pathway involves:

  • Reduction of 3-(bromoacetyl)-2-thiophenesulfonamide with (+)-DIP-Chloride™.

  • Cyclization to form a thieno-thiazin dioxide intermediate.

  • N-alkylation with 3-bromo-1-methoxypropane .

This catalytic process reduces reagent waste and enables scalable production, critical for industrial applications .

Alternative Synthetic Routes

Alternative methods include:

  • Borane-Tetrahydrofuran Mediated Reduction: Yields enantiomerically enriched intermediates (90% yield, 91.6% ee) after purification via silica column chromatography .

  • Oxazaborole-Catalyzed Asymmetric Synthesis: Utilizes chiral catalysts to achieve high stereocontrol, with post-reaction recovery of catalyst precursors .

Physicochemical Properties

Collision Cross-Section (CCS) Data

Ion mobility spectrometry reveals distinct CCS values for 1-hexanesulfonamide derivatives :

Ionization MethodCCS (Ų)Adduct
ESI-156.2[M-C₂H₄-OH]⁻
APCI-156.7[M-C₂H₄-OH]⁻

These metrics aid in compound identification during mass spectrometric analyses .

Spectral Characterization

mzCloud’s high-resolution mass spectral data (Orbitrap Fusion with FAIMS) provide reference spectra for 1-hexanesulfonamide :

ParameterValue
Ionization MethodNegative Spray Ionization
AnalyzerFourier Transform (FT)
Spectral Count391 spectra
Tandem MS LevelsMS¹, MS², MS³

The InChI Key (InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)...) ensures unambiguous chemical identification .

Analytical and Regulatory Considerations

Detection and Quantification

Advanced mass spectrometry techniques (e.g., LC-FTMS) enable detection at trace levels (ppb), essential for environmental monitoring .

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